5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde
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Overview
Description
5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a 3-acetylphenoxy group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 3-acetylphenol with furan-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-((3-Acetylphenoxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((3-Acetylphenoxy)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of an acetyl group.
5-(3-Hydroxyphenyl)furan-2-carboxylic acid methyl ester: Similar furan ring structure but with a hydroxyphenyl group and a carboxylic acid ester.
Uniqueness
5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde is unique due to the presence of both the acetylphenoxy and formyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Biological Activity
5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant studies and data.
Synthesis
The compound can be synthesized through various chemical pathways involving the reaction of furan derivatives with acetylated phenolic compounds. The process typically involves the following steps:
- Formation of the furan moiety : Starting from furfural or furfuryl alcohol.
- Acetylation : Introducing the acetyl group to the phenolic component.
- Methylation : The final step involves methylation to form the complete structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on colorectal adenocarcinoma (Caco-2) cells with an IC50 value of 16.63 ± 0.27 μM after 48 hours, outperforming standard chemotherapeutics like cisplatin and etoposide .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential (MMP) .
Interaction with Biomolecules
This compound has shown promising interaction capabilities with biomolecules:
- DNA Binding : Studies utilizing both in vitro and in silico methods have demonstrated that this compound binds effectively to DNA and bovine serum albumin (BSA), suggesting potential for further development as a therapeutic agent targeting nucleic acids .
Comparative Biological Activity
The biological activity of this compound can be compared with other similar compounds:
Compound | IC50 (μM) | Target Cell Line | Mechanism |
---|---|---|---|
This compound | 16.63 ± 0.27 | Caco-2 | Apoptosis via ROS generation |
Cisplatin | Varies | Various | DNA crosslinking |
Etoposide | Varies | Various | Topoisomerase inhibition |
Case Studies
- Study on Caco-2 Cells : A detailed investigation revealed that this compound significantly induced apoptosis in Caco-2 cells through ROS generation, which was confirmed by Annexin V assays .
- DNA Interaction Studies : In silico modeling indicated strong binding affinity to DNA structures, which could be leveraged for developing novel anticancer therapies targeting DNA replication mechanisms .
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-[(3-acetylphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H12O4/c1-10(16)11-3-2-4-12(7-11)17-9-14-6-5-13(8-15)18-14/h2-8H,9H2,1H3 |
InChI Key |
RXFUINJUPCQWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC=C(O2)C=O |
Origin of Product |
United States |
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